![molecular formula C10H8F3NO3 B2709021 2-{[2-(Trifluoromethyl)phenyl]formamido}acetic acid CAS No. 630117-94-1](/img/structure/B2709021.png)

2-{[2-(Trifluoromethyl)phenyl]formamido}acetic acid

Overview

Description

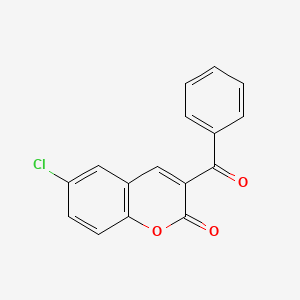

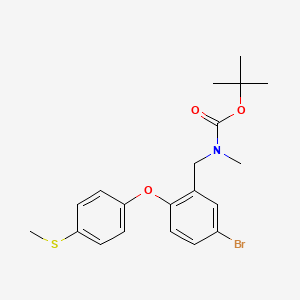

“2-{[2-(Trifluoromethyl)phenyl]formamido}acetic acid” is a chemical compound with the formula C10H8F3NO3 . It has a molecular weight of 247.17 .

Molecular Structure Analysis

The molecular structure of “2-{[2-(Trifluoromethyl)phenyl]formamido}acetic acid” consists of a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to a formamido group and an acetic acid group .Scientific Research Applications

Novel Chemical Syntheses

2-{[2-(Trifluoromethyl)phenyl]formamido}acetic acid serves as a precursor in the synthesis of unique chemical structures. For example, it has been used in the preparation of novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides via a one-pot reaction under Ugi conditions, highlighting its role in generating bifunctional formyl-acid compounds with potential applications in medicinal chemistry and material science (Ghandi, Zarezadeh, & Taheri, 2010). Similarly, its use has enabled efficient preparation of vinamidinium hexafluorophosphate salts, demonstrating its versatility in forming easily handled nonhygroscopic solids for further chemical applications (Davies et al., 2000).

Biomass Conversion

In the field of green chemistry, derivatives of 2-{[2-(Trifluoromethyl)phenyl]formamido}acetic acid have been explored for the conversion of wheat straw into valuable chemicals like formic acid and acetic acid. This process involves NaVO3–H2SO4 aqueous solution with molecular oxygen, showcasing an innovative approach to utilize lignocellulosic biomass for producing essential chemicals, thus contributing to the development of sustainable chemical processes (Niu et al., 2015).

Advanced Material Science

The compound has also been implicated in the synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids, a process that illustrates its potential in creating materials with specific properties. Such synthetic routes offer a new method for the development of thiazolyl-based derivatives, which could have applications ranging from pharmaceuticals to materials science (López et al., 2000).

Environmental Science

In environmental science, research into the atmospheric budgets of formic and acetic acids is crucial for understanding their role in atmospheric chemistry. Studies on the global source and sinks of these acids, including their production from biomass burning and vegetation, highlight the significance of detailed chemical knowledge in addressing broader environmental challenges (Paulot et al., 2010).

properties

IUPAC Name |

2-[[2-(trifluoromethyl)benzoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO3/c11-10(12,13)7-4-2-1-3-6(7)9(17)14-5-8(15)16/h1-4H,5H2,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMKIQQGWGHTGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-(Trifluoromethyl)phenyl]formamido}acetic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-methoxyphenyl)ethyl]hydroxylamine](/img/structure/B2708938.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![2-[1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2708948.png)

![2-imino-1-(2-morpholinoethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidin-3-yl cyanide](/img/structure/B2708953.png)

![3-Chloro-4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine](/img/structure/B2708954.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2708958.png)

![1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2708959.png)

![Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2708961.png)